molecular formula C12H17N3O B12057389 2-(2-Hydroxyethylamino)-1,6,7-trimethylbenzimidazole CAS No. 480439-10-9

2-(2-Hydroxyethylamino)-1,6,7-trimethylbenzimidazole

Cat. No.: B12057389
CAS No.: 480439-10-9
M. Wt: 219.28 g/mol
InChI Key: QNIBULVWNKYKPO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2-Hydroxyethylamino)-1,6,7-trimethylbenzimidazole is a chemical compound with a complex structure that includes a benzimidazole ring substituted with hydroxyethylamino and trimethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Hydroxyethylamino)-1,6,7-trimethylbenzimidazole typically involves the reaction of 1,6,7-trimethylbenzimidazole with 2-chloroethanol in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions, and the product is purified by recrystallization .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the use of green chemistry principles, such as solvent-free conditions and recyclable catalysts, can make the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

2-(2-Hydroxyethylamino)-1,6,7-trimethylbenzimidazole can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-(2-Hydroxyethylamino)-1,6,7-trimethylbenzimidazole has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(2-Hydroxyethylamino)-1,6,7-trimethylbenzimidazole involves its interaction with specific molecular targets. The hydroxyethylamino group can form hydrogen bonds with biological molecules, affecting their function. Additionally, the benzimidazole ring can intercalate into DNA, disrupting its replication and transcription processes .

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-Hydroxyethylamino)ethanol
  • 2-(2-Hydroxyethylamino)pyrimidine-5-carbonitrile
  • 2-(2-Hydroxyethylamino)quinoline-2,4-dione

Uniqueness

2-(2-Hydroxyethylamino)-1,6,7-trimethylbenzimidazole is unique due to the presence of both hydroxyethylamino and trimethyl groups on the benzimidazole ring. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

CAS No.

480439-10-9

Molecular Formula

C12H17N3O

Molecular Weight

219.28 g/mol

IUPAC Name

2-[(1,5,6-trimethylbenzimidazol-2-yl)amino]ethanol

InChI

InChI=1S/C12H17N3O/c1-8-6-10-11(7-9(8)2)15(3)12(14-10)13-4-5-16/h6-7,16H,4-5H2,1-3H3,(H,13,14)

InChI Key

QNIBULVWNKYKPO-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1C)N(C(=N2)NCCO)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.